5,8-Dihydroxy-1,2-dihydroquinolin-2-one
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Overview
Description
5,8-Dihydroxy-1,2-dihydroquinolin-2-one is a heterocyclic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes two hydroxyl groups at positions 5 and 8, and a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dihydroxy-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with suitable aldehydes or ketones, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as precursor preparation, cyclization, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5,8-Dihydroxy-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted quinoline compounds .
Scientific Research Applications
5,8-Dihydroxy-1,2-dihydroquinolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 5,8-Dihydroxy-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
- 5-Acetyl-8-hydroxy-1,2-dihydroquinolin-2-one
- 4-Hydroxy-2-quinolones
- 2,4-Dihydroxyquinoline
Comparison: Compared to similar compounds, 5,8-Dihydroxy-1,2-dihydroquinolin-2-one is unique due to its specific substitution pattern and the presence of two hydroxyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity. For instance, while 4-hydroxy-2-quinolones are known for their antimicrobial properties, this compound exhibits a broader range of biological activities, including anticancer effects .
Properties
IUPAC Name |
5,8-dihydroxy-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-6-2-3-7(12)9-5(6)1-4-8(13)10-9/h1-4,11-12H,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQRRLALKOLFLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=CC(=C21)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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